molecular formula C10H10O5 B8422151 Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B8422151
M. Wt: 210.18 g/mol
InChI Key: AYYHDZNQIFHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05739336

Procedure details

A mixture of methyl 6-hydroxy-1,3-benzodioxole-5-carboxylate (2.7 g, 14 mmol), sodium hydride (456 mg, 19 mmol, 760 mg of a 60% dispersion in mineral oil), iodomethane (1.9 g, 13 mmol) and DMF (approximately 35 mL) was stirred 2 hours. The mixture was poured into ice-water and the mixture was extracted with diethyl ether (2×). The combined extracts were washed with water (3×) and brine (1×) and concentrated to give methyl 6-methoxy-1,3-benzodioxole-5-carboxylate (3 g, 14 mmol), m.p. 74°-75° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.[H-].[Na+].I[CH3:18]>CN(C=O)C>[CH3:18][O:1][C:2]1[C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OC=1C(=CC2=C(OCO2)C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
IC
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×)
WASH
Type
WASH
Details
The combined extracts were washed with water (3×) and brine (1×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=CC2=C(OCO2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.